2-chloro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-4-nitrobenzamide
Overview
Description
2-chloro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of multiple functional groups, such as chloro, nitro, and benzamide, makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-4-nitrobenzamide typically involves multiple steps:
Formation of Benzotriazole Core: The initial step involves the synthesis of the benzotriazole core. This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.
Substitution Reactions: The benzotriazole core is then subjected to substitution reactions to introduce the 6-methyl and 2-phenyl groups. This can be done using appropriate alkylating and arylating agents under controlled conditions.
Nitration: The next step involves the nitration of the benzamide ring to introduce the nitro group at the 4-position. This is typically done using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Finally, the chloro group is introduced at the 2-position of the benzamide ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-4-nitrobenzamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, under basic or acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-amino-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-4-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-chloro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-4-carboxybenzamide.
Scientific Research Applications
2-chloro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of various chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-4-nitrobenzamide depends on its application:
Biological Activity: The compound may exert its effects by interacting with specific enzymes or receptors in biological systems. The nitro and chloro groups can participate in various biochemical reactions, leading to the inhibition or activation of target proteins.
Chemical Reactions: The functional groups present in the compound allow it to undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide
- 2-fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-4-nitrobenzamide
- 2-chloro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-4-aminobenzamide
Uniqueness
2-chloro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-4-nitrobenzamide is unique due to the presence of both nitro and chloro groups, which provide distinct reactivity patterns. This makes it a valuable compound for studying various chemical reactions and for developing new materials with specific properties.
Properties
IUPAC Name |
2-chloro-N-(6-methyl-2-phenylbenzotriazol-5-yl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3/c1-12-9-18-19(24-25(23-18)13-5-3-2-4-6-13)11-17(12)22-20(27)15-8-7-14(26(28)29)10-16(15)21/h2-11H,1H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIQJJZERBFWON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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